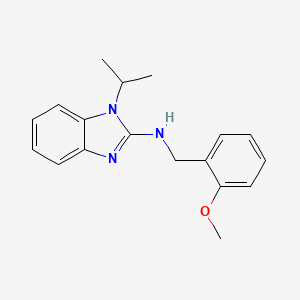
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone
描述
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as LJP 394, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the immune system. JAK3 is involved in the signaling pathways of various cytokine receptors, including interleukin-2 (IL-2), which is essential for the proliferation and differentiation of T cells. Therefore, JAK3 inhibitors like LJP 394 have been investigated for their potential use in the treatment of autoimmune diseases and organ transplant rejection.
作用机制
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 is a selective inhibitor of JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokine receptors, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 blocks the downstream signaling pathways of these cytokine receptors, leading to the suppression of T cell activation and proliferation. This results in the reduction of inflammation and tissue damage in autoimmune diseases and organ transplant rejection.
Biochemical and physiological effects:
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has been shown to reduce the levels of various pro-inflammatory cytokines, including IL-2, IL-6, and tumor necrosis factor-alpha (TNF-α), in animal models of autoimmune diseases. It has also been shown to reduce the infiltration of inflammatory cells into affected tissues, leading to a reduction in tissue damage. In addition, 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical and clinical studies.
实验室实验的优点和局限性
One of the main advantages of using 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 in lab experiments is its selectivity for JAK3, which allows for the specific inhibition of T cell activation and proliferation. This makes it a useful tool for studying the role of JAK3 in various autoimmune diseases and organ transplant rejection. However, one of the limitations of using 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 is its relatively low potency compared to other JAK3 inhibitors. This may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for the development and use of 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394. One area of research is the investigation of its potential use in combination with other immunosuppressive agents for the treatment of autoimmune diseases and organ transplant rejection. Another area of research is the development of more potent JAK3 inhibitors that can be used in experimental settings where 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 may not be effective. Finally, further studies are needed to investigate the long-term safety and efficacy of 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 in clinical trials.
合成方法
The synthesis of 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 involves the reaction of 3-nitrobenzaldehyde with 4,6-dimethyl-2-pyrimidinylhydrazine in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the hydrazone. The compound is then purified through column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
科学研究应用
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been investigated for its potential use in preventing organ transplant rejection. In preclinical studies, 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has shown promising results in reducing inflammation and preventing tissue damage in animal models of these diseases.
属性
IUPAC Name |
4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-9-6-10(2)16-13(15-9)17-14-8-11-4-3-5-12(7-11)18(19)20/h3-8H,1-2H3,(H,15,16,17)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSVXGIOBZEVDF-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319978 | |
| Record name | 4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,6-dimethyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]pyrimidine | |
CAS RN |
325741-34-2 | |
| Record name | 4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)

![2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)


![ethyl 3-cyclohexyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5733781.png)


![7-oxo-7H-furo[3,2-g]chromen-4-yl acetate](/img/structure/B5733811.png)

